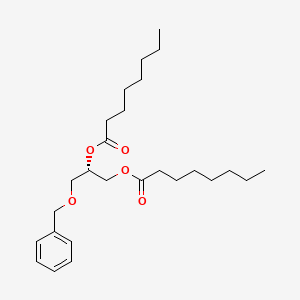

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol is a synthetic lipid molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound consists of a glycerol backbone esterified with two octanoic acid molecules and a benzyl group, making it a versatile molecule for research and industrial purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol typically involves the esterification of glycerol with octanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The benzyl group is introduced via a benzylation reaction using benzyl chloride and a base like sodium hydroxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized enzymes as catalysts can also be explored to enhance the efficiency and selectivity of the esterification process.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-sn-1,2-Dioctanoyl-3-benzylglycerol can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride and sodium hydroxide in an aqueous medium.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: 1,2-Dioctanol-3-benzylglycerol.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

(S)-sn-1,2-Dioctanoyl-3-benzylglycerol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study lipid behavior and interactions.

Biology: Investigated for its role in membrane dynamics and lipid signaling pathways.

Medicine: Explored for its potential as a drug delivery vehicle due to its amphiphilic nature.

Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.

Mécanisme D'action

The mechanism of action of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific protein targets, modulating their activity and signaling pathways. The exact molecular targets and pathways are still under investigation, but its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments.

Comparaison Avec Des Composés Similaires

1,2-Dioctanoyl-sn-glycerol: Lacks the benzyl group, making it less hydrophobic.

1,2-Dipalmitoyl-sn-glycerol: Contains longer fatty acid chains, affecting its physical properties.

1,2-Dioctanoyl-3-acetylglycerol: Has an acetyl group instead of a benzyl group, altering its reactivity.

Uniqueness: (S)-sn-1,2-Dioctanoyl-3-benzylglycerol is unique due to its combination of medium-chain fatty acids and a benzyl group, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in studies involving membrane dynamics and drug delivery systems.

Activité Biologique

Overview of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol

This compound is a synthetic glycerol derivative that belongs to the class of monoacylglycerols. It is characterized by the presence of two octanoyl (C8) fatty acid chains at the sn-1 and sn-2 positions and a benzyl group at the sn-3 position. This structural configuration is significant as it influences the compound's biological interactions and activities.

The biological activity of this compound is primarily attributed to its interactions with lipid membranes and potential modulation of signaling pathways. It may act as a substrate or an inhibitor for various enzymes involved in lipid metabolism, including monoacylglycerol lipase (MAGL) and diacylglycerol lipase (DAGL).

2. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These compounds can modulate the release of pro-inflammatory cytokines and chemokines, potentially influencing conditions such as arthritis and other inflammatory diseases.

3. Neuroprotective Effects

There is evidence suggesting that glycerol derivatives can have neuroprotective effects. They may promote neuronal survival and reduce apoptosis in neurodegenerative conditions by modulating endocannabinoid signaling pathways.

4. Antitumor Activity

Preliminary studies suggest that certain monoacylglycerols may exhibit antitumor activity by inducing apoptosis in cancer cells. The specific mechanisms may involve the activation of caspases and modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Study : A study evaluated the effects of similar glycerol derivatives on macrophage activation. Results indicated a significant reduction in TNF-alpha production when treated with these compounds, suggesting their potential use in managing chronic inflammation.

- Neuroprotection Study : In a model of Alzheimer's disease, treatment with glycerol derivatives led to improved cognitive function and reduced amyloid-beta plaque formation, highlighting their neuroprotective capabilities.

- Cancer Research : A recent study demonstrated that a related compound induced cell cycle arrest in breast cancer cells, leading to increased apoptosis rates. This suggests a potential role for this compound in cancer therapy.

Propriétés

IUPAC Name |

[(2S)-2-octanoyloxy-3-phenylmethoxypropyl] octanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O5/c1-3-5-7-9-14-18-25(27)30-22-24(21-29-20-23-16-12-11-13-17-23)31-26(28)19-15-10-8-6-4-2/h11-13,16-17,24H,3-10,14-15,18-22H2,1-2H3/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYDQMIJNZBEQD-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COCC1=CC=CC=C1)OC(=O)CCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.